6-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodioxole ring, a chlorophenyl group, and a dihydropyridazinone moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Chlorophenyl Group: This step involves the Friedel-Crafts alkylation of the benzodioxole ring with a chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Dihydropyridazinone Moiety: This is typically done through the reaction of hydrazine derivatives with appropriate diketones under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different nucleophiles.
Scientific Research Applications
6-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The benzodioxole ring and chlorophenyl group are believed to play crucial roles in its biological activity. These moieties can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(2H-1,3-benzodioxol-5-yl)methyl-2,3-dihydropyridazin-3-one
- 6-(2H-1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
- 6-(2H-1,3-benzodioxol-5-yl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one
Uniqueness
The presence of the chlorophenyl group in 6-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its class.
Biological Activity
The compound 6-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one , also referred to as a dihydropyridazin derivative, has attracted considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer, antioxidant, and enzymatic inhibition activities.
Chemical Structure
The compound is characterized by a complex molecular structure that includes a benzodioxole moiety and a chlorophenyl group linked to a dihydropyridazin core. Its molecular formula is C21H16ClN3O4 with a molecular weight of approximately 407.8066 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including the compound . One study evaluated various derivatives against the Hep3B liver cancer cell line, revealing that certain derivatives significantly reduced alpha-fetoprotein (α-FP) secretion and induced cell cycle arrest at the G2-M phase. Specifically, compounds with similar structures demonstrated IC50 values indicating potent cytotoxicity compared to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Related Compounds
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound 2a | 7.4 (close to DOX) | G2-M phase arrest |
Compound 2b | 9.12 | Moderate activity |
Doxorubicin | 7.4 | DNA intercalation |
Antioxidant Activity
The antioxidant properties of benzodioxole derivatives have been assessed using the DPPH radical scavenging assay. Compounds similar to the target compound exhibited varying degrees of antioxidant activity, with some showing IC50 values significantly lower than Trolox, a standard antioxidant . The findings suggest that these compounds can effectively neutralize free radicals, thereby contributing to cellular protection mechanisms.
Table 2: Antioxidant Activity Comparison
Compound | IC50 (µM) | Comparison Standard |
---|---|---|
Compound 2a | 39.85 | Trolox (7.72) |
Compound 2b | 79.95 | Trolox (7.72) |
Enzymatic Inhibition
The compound's role as an inhibitor of specific enzymes has also been explored. For instance, it has been noted that compounds within this class can selectively inhibit phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways . This inhibition can lead to therapeutic effects in conditions such as asthma and inflammation.
Case Studies
- In Vivo Studies : A notable study investigated the effects of related benzodioxole derivatives on ovalbumin-induced asthmatic mice. The results indicated that these compounds significantly reduced airway hyperreactivity and eosinophil peroxidase activity, highlighting their potential as anti-inflammatory agents .
- Cell Cycle Analysis : Flow cytometry analyses on Hep3B cells treated with compound 2a showed a significant reduction in cells in the G1 phase and an increase in those arrested at the G2-M phase, suggesting a targeted mechanism for anticancer activity .
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c19-14-4-1-12(2-5-14)10-21-18(22)8-6-15(20-21)13-3-7-16-17(9-13)24-11-23-16/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQNXECEBRBERW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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